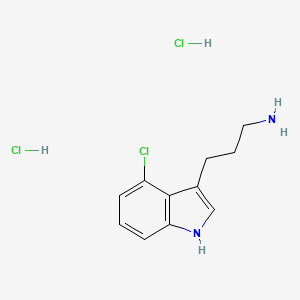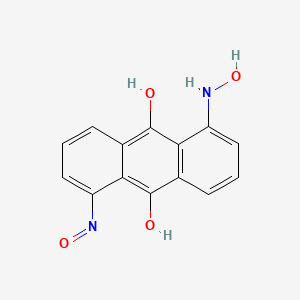
1,5-Bis(hydroxyamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(hydroxyamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two hydroxyamino groups attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(hydroxyamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene-9,10-dione followed by reduction. The nitration step introduces nitro groups at the 1 and 5 positions, which are subsequently reduced to hydroxyamino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration is performed using concentrated nitric acid and sulfuric acid, followed by reduction with iron powder in hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(hydroxyamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the hydroxyamino groups can lead to the formation of amino groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene core, due to the electron-donating nature of the hydroxyamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 1,5-dinitrosoanthracene-9,10-dione or 1,5-dinitroanthracene-9,10-dione.
Reduction: Formation of 1,5-diaminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(hydroxyamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential anticancer properties, particularly in the development of anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which 1,5-Bis(hydroxyamino)anthracene-9,10-dione exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyamino groups can form hydrogen bonds and interact with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or interference with DNA replication, contributing to its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(hydroxyamino)anthracene-9,10-dione
- 1,8-Bis(hydroxyamino)anthracene-9,10-dione
- 1,5-Diaminoanthracene-9,10-dione
Comparison
1,5-Bis(hydroxyamino)anthracene-9,10-dione is unique due to the specific positioning of the hydroxyamino groups, which influences its reactivity and interaction with other molecules. Compared to 1,4- and 1,8-isomers, the 1,5-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
60080-32-2 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1-(hydroxyamino)-5-nitrosoanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-3-1-5-9(15-19)11(7)14(18)8-4-2-6-10(16-20)12(8)13/h1-6,15,17-19H |
InChI-Schlüssel |
OCDHNGVPCBLGDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NO)C(=C3C=CC=C(C3=C2O)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


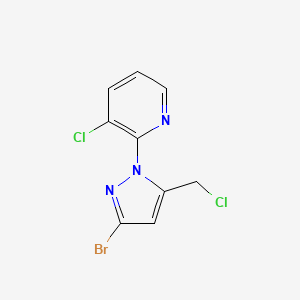
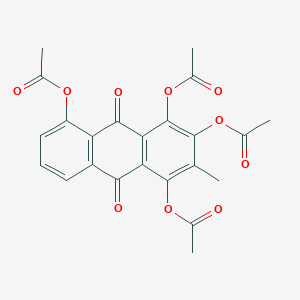
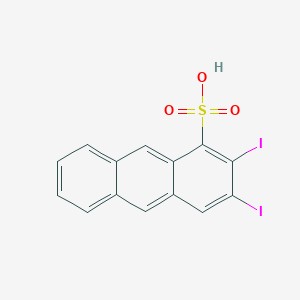
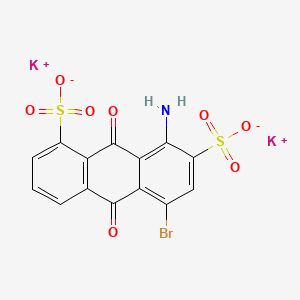
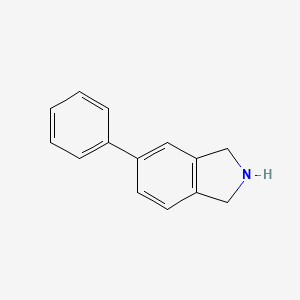
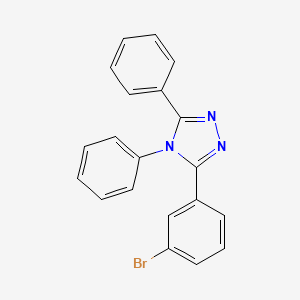
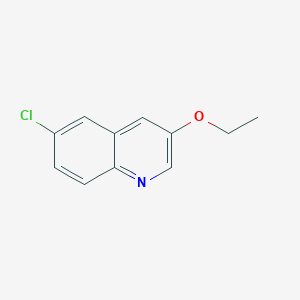
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
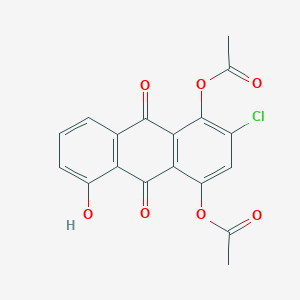

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)

